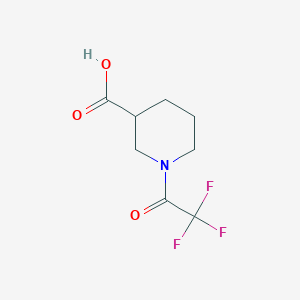

1-(Trifluoroacetyl)piperidine-3-carboxylic acid

Description

Systematic Nomenclature and Chemical Registration Information

The systematic nomenclature of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroacetyl group and at the 3-position with a carboxylic acid functionality. The Chemical Abstracts Service has assigned the unique registry number 1099017-20-5 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes.

Alternative systematic names for this compound include 3-Piperidinecarboxylic acid, 1-(2,2,2-trifluoroacetyl)-, which represents the preferred Chemical Abstracts Service nomenclature format that prioritizes the piperidine core structure. The compound is also referenced in scientific literature and commercial catalogs under various synonymous designations that maintain chemical accuracy while accommodating different naming conventions. The Molecular Design Limited Number MFCD09908273 serves as an additional unique identifier used in chemical inventory systems and structural databases.

The systematic approach to naming this compound reflects its dual functional nature, emphasizing both the heterocyclic piperidine framework and the distinctive trifluoroacetyl substituent that significantly influences its chemical behavior. The numerical positioning in the nomenclature clearly delineates the specific sites of substitution, which proves essential for understanding structure-activity relationships and synthetic accessibility. This standardized nomenclature facilitates precise communication among researchers and ensures accurate identification across international chemical databases and regulatory frameworks.

Molecular Formula and Weight Determination

The molecular formula of this compound is definitively established as C8H10F3NO3, representing a compact yet functionally diverse organic molecule with significant pharmaceutical and chemical research potential. This empirical formula indicates the presence of eight carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's unique properties. The molecular architecture encompasses both saturated and unsaturated carbon centers, with the piperidine ring providing conformational flexibility while the trifluoroacetyl group introduces rigidity and electronic effects.

Precise molecular weight determinations from multiple authoritative sources consistently report values in the range of 225.16 to 225.17 atomic mass units, with the most frequently cited value being 225.17. These measurements reflect the cumulative atomic masses of all constituent elements, calculated using standard atomic weights established by the International Union of Pure and Applied Chemistry. The slight variations in reported molecular weights typically result from different rounding conventions and measurement precision rather than structural differences.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H10F3NO3 | |

| Molecular Weight | 225.17 | |

| Molecular Weight | 225.16 | |

| Molecular Weight | 225.2 |

The elemental composition analysis reveals that fluorine atoms constitute approximately 25.3% of the total molecular weight, highlighting the significant contribution of the trifluoromethyl group to the compound's overall mass and chemical properties. Carbon atoms represent the largest mass fraction at approximately 42.7%, followed by oxygen at 21.3%, hydrogen at 4.5%, and nitrogen at 6.2%. This elemental distribution pattern is characteristic of organofluorine compounds and contributes to the unique physicochemical properties that distinguish this molecule from non-fluorinated analogs.

Crystallographic Analysis and Conformational Characteristics

While specific crystallographic data for this compound remains limited in the available literature, structural analysis of related trifluoroacetyl-containing compounds provides valuable insights into the likely conformational behavior and solid-state properties of this molecule. The piperidine ring system typically adopts chair conformations in the solid state, with the trifluoroacetyl substituent influencing the preferred orientation through steric and electronic effects. The carboxylic acid functionality at the 3-position can participate in intermolecular hydrogen bonding, potentially affecting crystal packing arrangements and overall stability.

Computational modeling studies suggest that the trifluoroacetyl group adopts a preferred orientation that minimizes steric interactions with the piperidine ring while maximizing orbital overlap between the carbonyl carbon and the nitrogen lone pair. This conformational preference results in a relatively rigid molecular structure compared to non-acylated piperidine derivatives. The electron-withdrawing nature of the trifluoroacetyl group significantly affects the electronic distribution throughout the molecule, influencing both intramolecular and intermolecular interactions.

The three-dimensional structure exhibits distinct regions of electron density, with the trifluoromethyl group creating an electronegative domain that contrasts sharply with the more electron-rich piperidine nitrogen and carboxylic acid oxygen atoms. This electronic heterogeneity contributes to the compound's potential for diverse molecular interactions and may influence its behavior in various chemical environments. The conformational flexibility of the piperidine ring, while constrained by the acyl substitution, still allows for some degree of structural adaptation in response to environmental conditions.

Analysis of related compounds in the Cambridge Structural Database reveals that trifluoroacetyl-substituted piperidines generally crystallize in common space groups with ordered molecular arrangements stabilized by weak intermolecular forces. The presence of both hydrogen bond donors and acceptors in the carboxylic acid group suggests potential for forming extended hydrogen-bonded networks in the crystalline state, which could significantly influence melting point, solubility, and other bulk properties.

Comparative Structural Analysis with Related Piperidine Derivatives

The structural characteristics of this compound can be effectively evaluated through comparison with a series of related piperidine derivatives that share either the core ring system or similar substitution patterns. The parent compound piperidine-3-carboxylic acid, also known as nipecotic acid, possesses the molecular formula C6H11NO2 and a molecular weight of 129.16, representing the unsubstituted analog that lacks the trifluoroacetyl modification. This structural comparison highlights the significant impact of the trifluoroacetyl group, which increases the molecular weight by 96 atomic mass units and introduces three fluorine atoms that dramatically alter the electronic properties.

Several fluorinated analogs provide important structural comparisons that illuminate the effects of fluorine substitution patterns on molecular geometry and properties. The compound 3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid exhibits the molecular formula C8H9F4NO3 with a molecular weight of 243.16, representing an additional fluorine substitution at the 3-position adjacent to the carboxylic acid group. This modification introduces further electronic perturbation and potential steric effects that could influence conformational preferences and reactivity patterns.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C8H10F3NO3 | 225.17 | Trifluoroacetyl at N-1, carboxylic acid at C-3 |

| Piperidine-3-carboxylic acid | C6H11NO2 | 129.16 | Unsubstituted piperidine with carboxylic acid |

| 3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | C8H9F4NO3 | 243.16 | Additional fluorine at C-3 position |

| 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid | C8H8F5NO3 | 261.15 | Two fluorines at C-3, carboxylic acid at C-2 |

| 2-methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | C9H12F3NO3 | 239 | Additional methyl group at C-2 position |

The positional isomer 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid demonstrates how fluorine substitution and carboxylic acid positioning affect molecular properties, with the formula C8H8F5NO3 and molecular weight of 261.15. This compound features two fluorine atoms at the 3-position and relocates the carboxylic acid functionality to the 2-position, creating a different substitution pattern that likely influences both electronic distribution and steric accessibility. The presence of five fluorine atoms in total creates an exceptionally electron-deficient system with potentially unique reactivity characteristics.

The methyl-substituted analog 2-methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid, with molecular formula C9H12F3NO3 and molecular weight of 239, illustrates how alkyl substitution can modify the parent structure while maintaining the core trifluoroacetyl and carboxylic acid functionalities. This comparison reveals that the additional methyl group increases molecular weight by approximately 14 atomic mass units and introduces additional conformational complexity through steric interactions with adjacent substituents.

More complex derivatives such as 4,5-Dihydroxy-6-(trifluoroacetylamino)piperidine-3-carboxylic acid represent highly functionalized analogs with molecular formula C8H11F3N2O5 and molecular weight of 272.18. These compounds maintain the trifluoroacetyl functionality but relocate it to an amino group rather than the ring nitrogen, while introducing multiple hydroxyl groups that significantly alter hydrogen bonding capacity and overall polarity. Such structural variations demonstrate the versatility of the piperidine scaffold for accommodating diverse functional group combinations while maintaining chemical stability and synthetic accessibility.

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAAYWKIPIJFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- Substrate: Piperidine-3-carboxylic acid or its derivatives (e.g., 1-benzyl-4-piperidine carboxylic acid, 1-tertbutyloxycarbonyl-4-piperidine carboxylic acid)

- Trifluoroacetylating agent: Trifluoroacetic anhydride (TFAA)

- Organic base: Pyridine (commonly used to neutralize acid by-products and catalyze the reaction)

- Solvents: High boiling solvents such as toluene, xylene, trimethylbenzene, methyl tert-butyl ether (MTBE), or dichloromethane (DCM)

Reaction Conditions

- The substrate is dissolved in the chosen solvent.

- Trifluoroacetic anhydride is added slowly at room temperature.

- The reaction mixture is cooled to 0 °C using an ice bath.

- Pyridine is added dropwise to the cooled mixture.

- The reaction is then warmed to 40–60 °C and stirred for 24–48 hours.

- After completion, the reaction mixture is cooled again to 0 °C.

- Water is added slowly, and the mixture is warmed to 45–60 °C and stirred for 1–4 hours to hydrolyze any reactive intermediates.

- The product is extracted using ethyl acetate, washed, and purified as needed.

Reaction Scheme

$$

\text{Piperidine-3-carboxylic acid (substrate)} + \text{TFAA} \xrightarrow[\text{pyridine}]{\text{solvent, 40-60 °C}} \text{this compound}

$$

Representative Experimental Data

| Parameter | Details |

|---|---|

| Substrate amount | 70 g piperidine-3-carboxylic acid |

| Solvent | 200 mL toluene |

| TFAA amount | 415 mL |

| Pyridine amount | 350 mL |

| Reaction temperature | Room temperature to 50 °C |

| Reaction time | 24–48 hours |

| Work-up | Water addition, extraction with ethyl acetate |

| Yield | High (exact yield varies, typically >80%) |

| Characterization | ^19F NMR: -77.37 ppm (CDCl3), MS (ESI): m/z 272 (M+H)^+ |

Notes on Variations

- The method allows for protection of the nitrogen atom with groups such as tertbutyloxycarbonyl (Boc) or benzyl, which can be introduced before or after trifluoroacetylation.

- The reaction tolerates different substituents on the piperidine ring, enabling synthesis of various derivatives.

- Alternative solvents and bases can be used to optimize reaction conditions depending on scale and desired purity.

Comparative Analysis of Preparation Methods

| Aspect | Method Using TFAA & Pyridine (Primary) | Alternative Amide Coupling Methods (Literature) |

|---|---|---|

| Reagents | Trifluoroacetic anhydride, pyridine | Coupling reagents like HBTU, TBTU, EDC/HOBT |

| Reaction conditions | Mild temperature (0–60 °C), 24–48 hours | Room temperature to moderate heating, 5 min to 3 hours |

| Yield | High (>80%) | Variable, often >80% with optimized reagents |

| Work-up complexity | Simple aqueous quench and extraction | Sometimes tedious work-up with by-products |

| Applicability | Specific for trifluoroacetylation of cyclic amines | Broad for amide bond formation, less specific for trifluoroacetylation |

| Scalability | Demonstrated on multi-gram scale | Suitable for small to medium scale |

Research Findings and Optimization

- The use of pyridine as an organic base is preferred due to its ability to neutralize trifluoroacetic acid formed during the reaction and to catalyze the acylation efficiently.

- High boiling solvents such as toluene or xylene provide a stable medium for the reaction, preventing premature evaporation and enabling controlled temperature management.

- Slow addition of trifluoroacetic anhydride and pyridine is critical to avoid side reactions and decomposition.

- Post-reaction hydrolysis with water at elevated temperature ensures complete conversion and removal of reactive intermediates.

- Purification by ethyl acetate extraction and washing with saturated sodium bicarbonate or sodium chloride solutions improves product purity.

- Characterization by ^19F NMR and mass spectrometry confirms the successful introduction of the trifluoroacetyl group.

Summary Table of Key Embodiments (From Patent CN101492421B)

| Embodiment | Substrate | Solvent | Base | Reaction Temp (°C) | Reaction Time (h) | Product Description |

|---|---|---|---|---|---|---|

| 1 | 4-piperidine carboxylic acid | Toluene | Pyridine | 0 to 50 | 48 | 1,4-bis(trifluoroacetyl)piperidines |

| 9 | Nipecotic acid (piperidine-3-carboxylic acid) | Toluene | Pyridine | 0 to 50 | 24 | 1,3-bis(trifluoroacetyl)piperidines |

| 12 | 1,1'-(piperidine-1,3-diyl)bis(2,2,2-trifluoroethanone) | Methanol | K2CO3 + Boc2O | Room temp | 3 | Boc-protected trifluoroacetyl piperidine |

The preparation of this compound is efficiently accomplished by the trifluoroacetylation of piperidine-3-carboxylic acid derivatives using trifluoroacetic anhydride in the presence of pyridine and high boiling solvents. This method is characterized by mild reaction conditions, high yield, and operational simplicity, making it suitable for both laboratory and industrial scales. The procedure also allows for the introduction of protective groups, facilitating further synthetic transformations. Alternative amide coupling strategies exist but are generally more applicable to broader amide bond formations rather than specific trifluoroacetylation.

This comprehensive synthesis approach is well-documented in patent literature and supported by experimental data, ensuring its reliability and reproducibility for researchers working with trifluoroacetyl-substituted cyclic amines.

- Patent CN101492421B: Detailed synthetic procedures and experimental embodiments for trifluoroacetyl-substituted piperidines.

- Recent synthetic methodology studies on amide coupling reagents and optimization (contextual relevance to coupling steps in derivative synthesis).

- Commercial chemical supplier data confirming compound identity and synthesis background.

Chemical Reactions Analysis

1-(Trifluoroacetyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Derivatives

1-(Trifluoroacetyl)piperidine-3-carboxylic acid can be synthesized through several methods, often involving trifluoroacetic anhydride and piperidine derivatives. This compound serves as a precursor for various bioactive molecules, enhancing its utility in pharmaceutical applications.

Drug Development

This compound is particularly noted for its role as an intermediate in the synthesis of novel pharmaceuticals, including:

- GABA Receptor Antagonists : It is used to create photoreactive probes that differentiate binding sites of noncompetitive GABA receptor antagonists, which are crucial for neurological research and drug design .

- Cytochrome P450 Inactivators : The compound has shown potential as an inactivator of human cytochrome P450 2B6, which is significant for understanding drug metabolism and interactions .

Anticonvulsant Research

Research indicates that derivatives of this compound can function as anticonvulsants. Hydroxyamides derived from it have been reported to exhibit anticonvulsant properties, making them candidates for further pharmacological studies .

Antiproliferative Agents

This compound has been explored for its antiproliferative properties, particularly in the context of cancer research. Compounds related to it have shown activity against various cancer cell lines, suggesting potential therapeutic applications .

Data Table: Applications Overview

Case Study 1: GABA Receptor Research

In a study exploring the binding mechanisms of GABA receptor antagonists, researchers utilized photoreactive probes based on this compound. These probes allowed for the identification of specific binding sites, leading to insights into receptor modulation and potential therapeutic targets for neurological disorders.

Case Study 2: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. Results indicated that certain modifications enhanced antiproliferative activity, paving the way for new cancer treatment strategies.

Mechanism of Action

The mechanism of action of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inactivator of human cytochrome P450 2B6, the compound binds to the active site of the enzyme, leading to its inhibition and subsequent effects on drug metabolism . The compound’s photoreactive properties allow it to form covalent bonds with target proteins upon exposure to light, enabling the study of protein interactions and functions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid with related compounds:

Biological Activity

1-(Trifluoroacetyl)piperidine-3-carboxylic acid (CAS No. 1099017-20-5) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique trifluoroacetyl group confers distinct chemical properties, making it an interesting candidate for biological activity studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F3N O3, which includes a piperidine ring substituted with a trifluoroacetyl group and a carboxylic acid. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and modulating biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 215.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1099017-20-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, potentially influencing signaling pathways involved in disease processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, similar to other piperidine derivatives. For example, studies have demonstrated that related compounds exhibit inhibitory activity against enzymes such as β-secretase, which is crucial in Alzheimer's disease pathology .

Receptor Modulation

Additionally, the compound may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal signaling. This interaction could lead to therapeutic effects in neurodegenerative conditions or mood disorders.

Pharmacological Effects

This compound has been evaluated for various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics .

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives of piperidine have been reported to induce apoptosis in cancer cells through various pathways .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

- In Vitro Studies : A study conducted on the cytotoxicity of piperidine derivatives indicated that compounds with trifluoroacetyl substitutions had enhanced activity against cancer cell lines compared to their non-substituted counterparts. The IC50 values ranged from 0.5 to 5 µM, demonstrating significant potency .

- Enzyme Interaction Studies : Research utilizing enzyme assays showed that the compound inhibited β-secretase with an IC50 value comparable to established inhibitors, suggesting its potential as a lead compound for Alzheimer's treatment .

Q & A

Basic: How can 1-(Trifluoroacetyl)piperidine-3-carboxylic acid be synthesized, and what analytical methods are critical for structural validation?

Answer:

The synthesis typically involves trifluoroacetylation of piperidine-3-carboxylic acid derivatives. For example, analogous reactions use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups, followed by trifluoroacetic anhydride (TFAA) in anhydrous conditions . Key steps include:

- Protection/Deprotection : Use Boc groups to protect the amine, followed by TFAA-mediated trifluoroacetylation .

- Purification : Column chromatography or recrystallization for isolating the product.

- Structural Validation :

- NMR Spectroscopy : Analyze , , and NMR to confirm the trifluoroacetyl group (δ ~117 ppm for ) and piperidine ring conformation. Challenges include distinguishing overlapping signals from stereoisomers or rotamers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHFNO, MW 225.17) .

Basic: What solvent systems and chromatographic techniques are optimal for purifying this compound?

Answer:

- Solvent Selection : Use dichloromethane (DCM) or ethyl acetate for extraction due to the compound’s moderate polarity. Avoid protic solvents to prevent hydrolysis of the trifluoroacetyl group.

- Chromatography :

- Crystallization : Ethanol/water mixtures yield crystalline forms suitable for X-ray diffraction if needed.

Advanced: How can computational methods guide the optimization of reaction conditions for synthesizing this compound?

Answer:

Modern approaches integrate quantum chemical calculations and machine learning:

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and transition states for trifluoroacetylation. This reduces trial-and-error experimentation .

- Condition Screening : Use Bayesian optimization to prioritize solvent/base combinations. For example, dimethylformamide (DMF) with pyridine enhances acylation efficiency .

- Data-Driven Feedback : Combine experimental yields with computational descriptors (e.g., Fukui indices) to refine reaction parameters iteratively .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Answer:

Discrepancies often arise from stereochemical variations or impurities. Mitigation strategies include:

- Reproducibility Checks : Standardize reaction protocols (e.g., inert atmosphere, moisture control) to minimize side reactions .

- Advanced NMR Techniques : Use - heteronuclear correlation (HETCOR) or 2D NOESY to clarify spatial proximity of trifluoroacetyl and piperidine protons .

- Isotopic Labeling : Introduce -labeled carboxyl groups to track decomposition pathways during synthesis .

Advanced: What role does the trifluoroacetyl group play in modulating the compound’s biological or catalytic activity?

Answer:

The trifluoroacetyl group enhances:

- Electrophilicity : The electron-withdrawing effect stabilizes transition states in enzyme inhibition studies.

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, making the compound suitable for in vivo pharmacokinetic studies .

- Spectroscopic Probes : NMR enables real-time monitoring of binding interactions without background interference .

Advanced: How can researchers design experiments to explore the compound’s reactivity under varying pH or temperature conditions?

Answer:

- pH Studies : Use buffered solutions (pH 2–10) to assess hydrolysis kinetics of the trifluoroacetyl group. Monitor via HPLC or NMR .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds.

- DOE (Design of Experiments) : Apply fractional factorial designs to test interactions between temperature, solvent polarity, and catalyst loading. For example, a 2 design evaluates the impact of DMF vs. THF, 25°C vs. 50°C, and 1 eq. vs. 1.5 eq. TFAA .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of trifluoroacetic acid (TFA) vapors, a common byproduct .

- Spill Management : Neutralize TFA residues with sodium bicarbonate before disposal .

Advanced: How can researchers leverage this compound as a building block for synthesizing peptidomimetics or metal-organic frameworks (MOFs)?

Answer:

- Peptidomimetics : The piperidine scaffold mimics proline residues. Couple the carboxylic acid to amino acids via EDC/HOBt-mediated amidation .

- MOFs : Functionalize the carboxylate group with metal nodes (e.g., Zn) to create porous structures for gas storage. Characterize via powder XRD and BET surface area analysis .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFNO | |

| Molecular Weight | 225.17 g/mol | |

| NMR Shift | δ −70 to −75 ppm (CF) | |

| Common Synthetic Yield | 60–75% (optimized conditions) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.